molecular formula C5H11NOS B3131344 1-imino-1-lambda6-thian-1-one CAS No. 35188-35-3

1-imino-1-lambda6-thian-1-one

Cat. No.: B3131344
CAS No.: 35188-35-3
M. Wt: 133.21 g/mol
InChI Key: UIBWDNFGDBQBDK-UHFFFAOYSA-N
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Description

1-Oxo-1-imino-1-thiacyclohexane, also known as THT or thiacyclohexane-1,1-dioxide, is a heterocyclic compound that contains a sulfur atom, oxygen atom, and nitrogen atom as part of its ring structure. It has a molecular formula of C5H11NOS .


Synthesis Analysis

The synthesis of similar compounds has been achieved through a multicomponent reaction . This process involves the use of bio-based 4-hydroxy-6-methylpyridine-2-ones, aromatic aldehydes, and urea/thiourea/guanidine in the presence of ZnCl2.2H2O in ethanol at 70 °C . This method is noted for its mild conditions, operational simplicity, easy work-up, and environmental friendliness .


Molecular Structure Analysis

The molecular structure of 1-Oxo-1-imino-1-thiacyclohexane consists of a six-membered ring containing a sulfur atom, an oxygen atom, and a nitrogen atom. The molecular weight is 133.21 g/mol.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Studies have demonstrated the regiospecificity in the heterocyclization of β-oxonitriles leading to the formation of 5-substituted 4-oxothiazolidine derivatives. This process showcases the specificity of reactions involving compounds similar to 1-Oxo-1-imino-1-thiacyclohexane, where alternative heterocyclic products were not observed, indicating a controlled and predictable outcome in the synthesis of heterocycles (Marković et al., 2003).

Organometallic and Catalysis Research

Research into technetium tetrachloride's interaction with donor ligands, including thioxane (1-oxa-4-thiacyclohexane), has contributed to the understanding of metal-ligand interactions and the formation of complexes with potential applications in catalysis and material science. The study highlights the versatility and reactivity of these complexes, providing insights into their structural configurations and stability (Hagenbach, Yeğen, & Abram, 2006).

Synthesis of Complex Molecules

The synthesis and characterization of fused and spiro heterocycles using ultrasonic methods have been explored, showing the transformation of certain compounds into 6-oxo-oxazolo[4,5-b] piperazine and 1-oxo-2-substituted imino derivatives. This research provides a foundation for the development of novel compounds with potential applications in pharmaceuticals and material science (Dabholkar & Wadkar, 2009).

Properties

IUPAC Name

1-iminothiane 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS/c6-8(7)4-2-1-3-5-8/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBWDNFGDBQBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=N)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35188-35-3
Record name 1-imino-1lambda6-thian-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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